molecular formula C13H15N3O2 B5419169 N-(4-ISOPROPYLPHENYL)-N'-(3-ISOXAZOLYL)UREA

N-(4-ISOPROPYLPHENYL)-N'-(3-ISOXAZOLYL)UREA

Cat. No.: B5419169
M. Wt: 245.28 g/mol
InChI Key: YWDJTZMQKABZNG-UHFFFAOYSA-N
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Description

N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives It is characterized by the presence of an isopropylphenyl group and an isoxazolyl group attached to the urea moiety

Properties

IUPAC Name

1-(1,2-oxazol-3-yl)-3-(4-propan-2-ylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9(2)10-3-5-11(6-4-10)14-13(17)15-12-7-8-18-16-12/h3-9H,1-2H3,(H2,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDJTZMQKABZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)NC2=NOC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA typically involves the reaction of 4-isopropylaniline with an isocyanate derivative of 3-isoxazole. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The general reaction scheme is as follows:

    Step 1: Preparation of 4-isopropylaniline by the reduction of 4-isopropyl nitrobenzene using a reducing agent like iron powder in the presence of hydrochloric acid.

    Step 2: Reaction of 4-isopropylaniline with 3-isoxazole isocyanate in an organic solvent to form N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA.

Industrial Production Methods

In an industrial setting, the production of N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The urea moiety can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.

    Materials Science: The compound is explored for its use in the synthesis of advanced materials with specific properties, such as polymers and coatings.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.

Mechanism of Action

The mechanism of action of N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The isoxazole ring can participate in hydrogen bonding and π-π interactions, while the urea moiety can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)CARBAMATE
  • N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)THIOUREA
  • N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)GUANIDINE

Uniqueness

N-(4-ISOPROPYLPHENYL)-N’-(3-ISOXAZOLYL)UREA is unique due to the presence of both the isopropylphenyl and isoxazolyl groups, which confer specific chemical and biological properties. The combination of these groups in the urea framework allows for unique interactions with biological targets, making it a valuable compound for research and development.

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